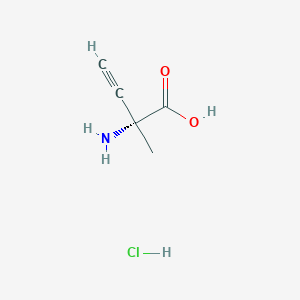
(R)-2-Amino-2-methylbut-3-ynoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-Amino-2-methylbut-3-yn-1-ol.
Protection of Amino Group: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Alkyne Formation: The protected amino alcohol is then subjected to a reaction with a strong base, such as sodium hydride, followed by the addition of a propargyl halide to introduce the alkyne group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or amides.
Applications De Recherche Scientifique
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-butynoic acid hydrochloride
- ®-2-Amino-2-methylbutanoic acid hydrochloride
- ®-2-Amino-2-methylpent-3-ynoic acid hydrochloride
Uniqueness
®-2-Amino-2-methylbut-3-ynoic acid hydrochloride is unique due to the presence of both an alkyne group and a chiral center. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The alkyne group allows for unique chemical transformations, while the chiral center provides stereochemical specificity in biological interactions.
Propriétés
Formule moléculaire |
C5H8ClNO2 |
|---|---|
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylbut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-5(2,6)4(7)8;/h1H,6H2,2H3,(H,7,8);1H/t5-;/m1./s1 |
Clé InChI |
NGFJUPOOJFSPJU-NUBCRITNSA-N |
SMILES isomérique |
C[C@@](C#C)(C(=O)O)N.Cl |
SMILES canonique |
CC(C#C)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


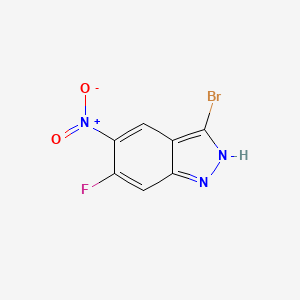


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
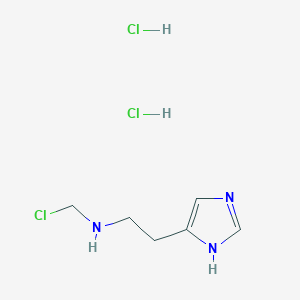

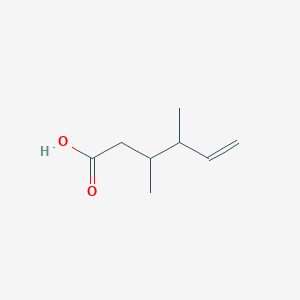
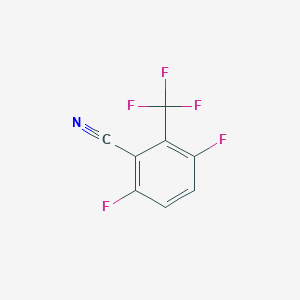
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

